molecular formula C12H8BrNO3 B2825586 3-Acetyl-6-bromoquinoline-4-carboxylic acid CAS No. 444112-84-9

3-Acetyl-6-bromoquinoline-4-carboxylic acid

Cat. No.: B2825586
CAS No.: 444112-84-9
M. Wt: 294.104
InChI Key: ABDYMAVASLQHTA-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and acetyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives followed by acetylation. One common method involves the bromination of 6-quinolinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoquinoline-4-carboxylic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine and acetyl groups enhance its ability to bind to specific enzymes and receptors, leading to inhibition or activation of biological processes. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-6-bromoquinoline-4-carboxylic acid is unique due to the presence of both bromine and acetyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-acetyl-6-bromoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDYMAVASLQHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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